![molecular formula C8H5F2NS2 B068911 1-Difluoromethylsulfanyl-4-isothiocyanato-benzene CAS No. 189281-93-4](/img/structure/B68911.png)
1-Difluoromethylsulfanyl-4-isothiocyanato-benzene
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Overview
Description
1-Difluoromethylsulfanyl-4-isothiocyanato-benzene is a compound that could be anticipated to have unique chemical and physical properties due to the presence of both difluoromethylsulfanyl and isothiocyanato groups attached to a benzene ring. Although direct studies on this exact compound are scarce, related research on similar compounds provides insight into the potential reactivity, synthesis, and application of such a molecule.
Synthesis Analysis
Synthesis of complex organic compounds often involves strategic functionalization of simpler benzene derivatives. For instance, compounds with chlorophenylsulfanyl and nitro groups have been prepared to study their crystal structures, hinting at methods that could be adapted for synthesizing this compound (Lynch & Mcclenaghan, 2003).
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound, such as benzothiazines and benzothiazoles, has been investigated, revealing insights into their conformation and potential intermolecular interactions. These studies provide a foundation for understanding the molecular geometry and electronic structure of the target compound (Fajkusová & Pazdera, 2008).
Chemical Reactions and Properties
Chemical reactions involving difluoromethylsulfanyl and isothiocyanato groups are key to understanding the reactivity of this compound. Research on similar functionalities suggests a range of possible reactions, including nucleophilic aromatic substitution and reactions with disulfides, that could be relevant (Arisawa et al., 2008).
properties
IUPAC Name |
1-(difluoromethylsulfanyl)-4-isothiocyanatobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NS2/c9-8(10)13-7-3-1-6(2-4-7)11-5-12/h1-4,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEWPVPRODRVHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)SC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368440 |
Source
|
Record name | 1-Difluoromethylsulfanyl-4-isothiocyanato-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
189281-93-4 |
Source
|
Record name | 1-[(Difluoromethyl)thio]-4-isothiocyanatobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189281-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Difluoromethylsulfanyl-4-isothiocyanato-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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